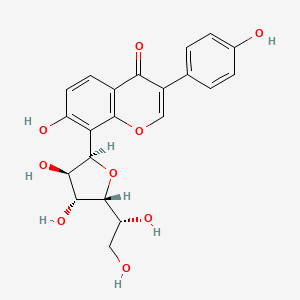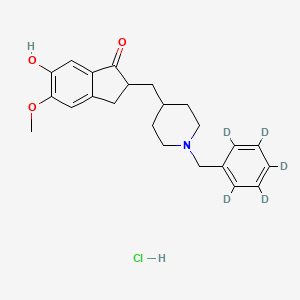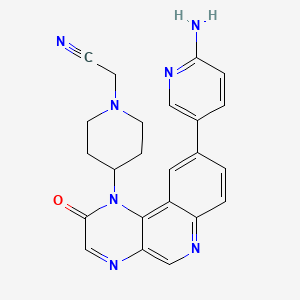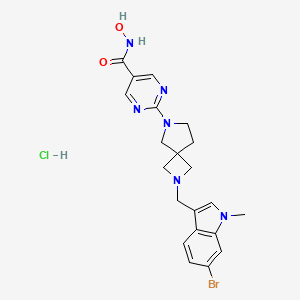
Hdac1-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hdac1-IN-4 is a selective inhibitor of histone deacetylase 1 (HDAC1), an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. This compound has garnered significant attention in the field of epigenetics and cancer research due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac1-IN-4 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of a substituted benzamide, followed by the introduction of functional groups that enhance the compound’s inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to scale up the process efficiently. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and reproducibility of the final product.
化学反应分析
Types of Reactions
Hdac1-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, leading to the formation of analogs with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties.
科学研究应用
Hdac1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC1 in various chemical processes.
Biology: Employed in research to understand the epigenetic regulation of gene expression and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting cancer cells with aberrant HDAC1 activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC1.
作用机制
Hdac1-IN-4 exerts its effects by selectively inhibiting the activity of HDAC1. This inhibition prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. The molecular targets and pathways involved include the acetylation of histones and non-histone proteins, which play a crucial role in regulating various cellular processes.
相似化合物的比较
Hdac1-IN-4 is unique in its high selectivity for HDAC1 compared to other histone deacetylase inhibitors. Similar compounds include:
Vorinostat: A pan-HDAC inhibitor with broader activity but less selectivity.
Romidepsin: Another HDAC inhibitor with a different selectivity profile.
Panobinostat: Known for its potent inhibitory activity against multiple HDAC isoforms.
This compound stands out due to its specificity for HDAC1, making it a valuable tool for studying the distinct roles of this enzyme in various biological contexts.
属性
分子式 |
C21H24BrClN6O2 |
|---|---|
分子量 |
507.8 g/mol |
IUPAC 名称 |
2-[2-[(6-bromo-1-methylindol-3-yl)methyl]-2,7-diazaspiro[3.4]octan-7-yl]-N-hydroxypyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H23BrN6O2.ClH/c1-26-9-15(17-3-2-16(22)6-18(17)26)10-27-11-21(12-27)4-5-28(13-21)20-23-7-14(8-24-20)19(29)25-30;/h2-3,6-9,30H,4-5,10-13H2,1H3,(H,25,29);1H |
InChI 键 |
QDAASXJSKUPZGE-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C1C=C(C=C2)Br)CN3CC4(C3)CCN(C4)C5=NC=C(C=N5)C(=O)NO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


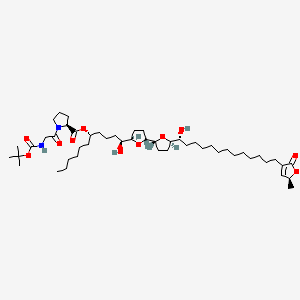
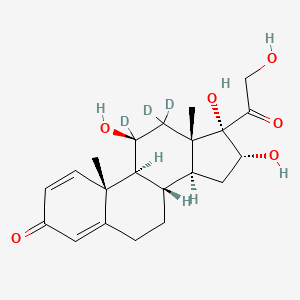
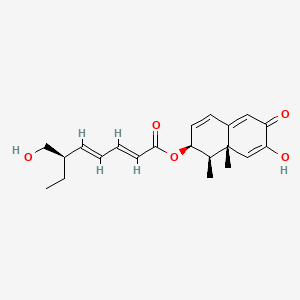
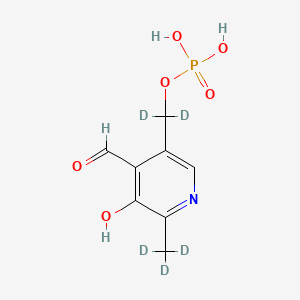
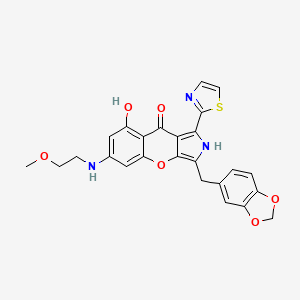
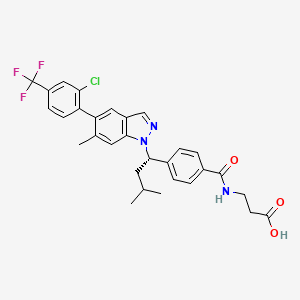
![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)

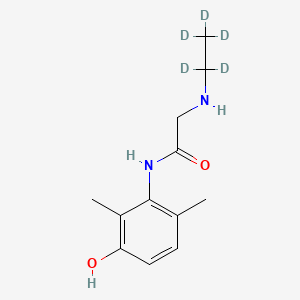
![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)
